(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
CAS No.: 2092798-72-4
Cat. No.: VC3137883
Molecular Formula: C10H10F2N4
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2092798-72-4 |
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Molecular Formula | C10H10F2N4 |
Molecular Weight | 224.21 g/mol |
IUPAC Name | [2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]methanamine |
Standard InChI | InChI=1S/C10H10F2N4/c11-10(12)16-7(6-13)5-9(15-16)8-3-1-2-4-14-8/h1-5,10H,6,13H2 |
Standard InChI Key | AVMSUXKBKKWRAA-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=NN(C(=C2)CN)C(F)F |
Canonical SMILES | C1=CC=NC(=C1)C2=NN(C(=C2)CN)C(F)F |
Introduction
Chemical Identity and Basic Properties
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is characterized by several key identification parameters that define its chemical identity:
This compound features a pyrazole core with a difluoromethyl group at the N1 position, a pyridin-2-yl substituent at the C3 position, and a methanamine group at the C5 position. The presence of multiple nitrogen-containing heterocycles and a difluoromethyl group contributes to its distinctive chemical profile and potential reactivity patterns.
Structural Comparison with Related Compounds
Table 1: Comparison of (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine with Related Compounds
Structural Characteristics
The molecular structure of (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is characterized by several key structural features that define its chemical properties and potential biological activities:
Key Functional Groups
Three primary functional groups are present in the molecule:
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Difluoromethyl group (-CHF₂): Attached to the N1 position of the pyrazole ring, this group introduces fluorine atoms that can significantly alter the compound's pharmacokinetic and physicochemical properties. Fluorinated groups are known to enhance metabolic stability and modify lipophilicity in medicinal compounds.
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Pyridin-2-yl substituent: Connected to the C3 position of the pyrazole ring, this group introduces an additional nitrogen-containing heterocycle with the nitrogen atom at the 2-position. The specific positioning of this pyridine nitrogen can significantly impact the compound's ability to form hydrogen bonds and interact with biological targets .
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Methanamine group (-CH₂NH₂): Located at the C5 position of the pyrazole ring, this primary amine provides a site for hydrogen bond donation and nucleophilic reactivity, potentially enabling both intermolecular interactions with biological targets and further chemical modifications .
Physical and Chemical Properties
The physical and chemical properties of (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine can be inferred from its structural features and comparison with related compounds:
Physical Properties
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Physical State: Likely a crystalline solid at room temperature, typical for heterocyclic compounds of similar structure
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Solubility: Likely soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide; potentially limited water solubility due to its aromatic character, though the amine group may enhance aqueous solubility
Chemical Properties
Based on its structure, the compound is expected to exhibit:
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Basicity: The primary amine (-CH₂NH₂) and pyridine nitrogen provide basic sites that can accept protons
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Hydrogen Bonding: The amine group can serve as both hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrazole and pyridine rings can function as hydrogen bond acceptors
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Reactivity: The primary amine offers a site for various chemical transformations, including acylation, alkylation, and condensation reactions
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Stability: The difluoromethyl group likely enhances metabolic stability compared to non-fluorinated analogs
Toxicological Profile
Without specific toxicity data for (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, potential hazards can be estimated based on structurally similar compounds:
Current Research and Future Directions
Research involving (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine and related compounds appears to focus on several key areas:
Current Research Focus
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Medicinal Chemistry Applications: Exploration of the compound's potential as a scaffold for developing therapeutic agents, particularly those targeting neurological or psychiatric conditions through interaction with receptors like 5-HT₁ᴀ .
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Structure-Activity Relationship Studies: Investigation of how modifications to the core structure affect biological activity, helping to optimize compounds for specific therapeutic targets.
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Synthetic Methodology Development: Research aimed at developing more efficient synthetic routes to access this and related compounds, facilitating further exploration of their properties and applications.
Future Research Directions
Future investigations into (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine might include:
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Comprehensive pharmacological profiling to determine specific receptor interactions and biological activities
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Investigation of potential applications in specific disease models
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Development of derivative compounds with enhanced properties or targeted biological activities
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Exploration of the compound's potential role in modulating specific biological pathways, such as those involved in cellular responses to hypoxia
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